CYN 154806 TFA

Description

Properties

Molecular Formula |

C58H69F3N12O16S2 |

|---|---|

Molecular Weight |

1311.4 g/mol |

IUPAC Name |

(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C56H68N12O14S2.C2HF3O2/c1-30(69)48-56(80)66-47(54(78)62-42(49(58)73)23-33-12-18-37(71)19-13-33)29-84-83-28-46(65-51(75)43(60-31(2)70)24-32-10-16-36(17-11-32)68(81)82)55(79)63-44(25-34-14-20-38(72)21-15-34)52(76)64-45(26-35-27-59-40-8-4-3-7-39(35)40)53(77)61-41(50(74)67-48)9-5-6-22-57;3-2(4,5)1(6)7/h3-4,7-8,10-21,27,30,41-48,59,69,71-72H,5-6,9,22-26,28-29,57H2,1-2H3,(H2,58,73)(H,60,70)(H,61,77)(H,62,78)(H,63,79)(H,64,76)(H,65,75)(H,66,80)(H,67,74);(H,6,7)/t30-,41+,42-,43+,44+,45-,46-,47+,48+;/m1./s1 |

InChI Key |

FYVCFCQFOBEWIO-GVGJFGMUSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |

sequence |

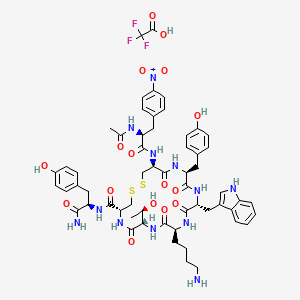

One Letter Code: Ac-Phe-Cys-Tyr-Trp-Lys-Thr-Cys-Tyr-NH2 (Disulfide bridge: Cys2-Cys7) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CYN 154806 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYN 154806 TFA is a potent and selective competitive antagonist of the somatostatin receptor subtype 2 (sst2). As a cyclic octapeptide, its structural characteristics allow for high-affinity binding to the sst2 receptor, effectively blocking the downstream signaling cascades initiated by the endogenous ligand, somatostatin (SRIF). This blockade of sst2 receptor activation makes CYN 154806 TFA a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sst2 receptor. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective sst2 Receptor Antagonism

The primary mechanism of action of CYN 154806 TFA is its high-affinity and selective binding to the sst2 receptor, a member of the G-protein coupled receptor (GPCR) family. By competitively inhibiting the binding of somatostatin, CYN 154806 TFA prevents the conformational changes in the receptor that are necessary for the activation of intracellular signaling pathways. This antagonistic action effectively abrogates the physiological effects mediated by the sst2 receptor, which include the inhibition of hormone secretion, modulation of neurotransmission, and regulation of cell proliferation.

Quantitative Data

The binding affinity and functional antagonism of CYN 154806 have been quantified in various in vitro systems. The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: Binding Affinity of CYN 154806 for Human Somatostatin Receptors

| Receptor Subtype | pIC50 | Reference |

| sst1 | 5.41 | [1] |

| sst2 | 8.58 | [1][2] |

| sst3 | 6.07 | [1] |

| sst4 | 5.76 | [1] |

| sst5 | 6.48 | [1] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of CYN 154806

| Assay | Receptor System | pKB | Reference |

| Extracellular Acidification | Human sst2 in CHO-K1 cells | 7.92 | [1][2] |

| [35S]GTPγS Binding | Human sst2 in CHO-K1 cells | 7.81 | [1][2] |

| [35S]GTPγS Binding | Rat sst2(a) in CHO-K1 cells | 7.68 | [1][2] |

| [35S]GTPγS Binding | Rat sst2(b) in CHO-K1 cells | 7.96 | [1][2] |

| Neurogenic Contractions | Rat vas deferens | 7.79 | [2] |

| Neurogenic Contractions | Guinea-pig ileum | 7.49 | [2] |

pKB is the negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist. A higher pKB value indicates a more potent antagonist.

Signaling Pathways

Activation of the sst2 receptor by somatostatin initiates a cascade of intracellular events. CYN 154806 blocks these signaling pathways by preventing the initial receptor activation.

Caption: sst2 receptor signaling pathway and its inhibition by CYN 154806 TFA.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of CYN 154806 TFA.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of CYN 154806 for somatostatin receptors.

Protocol:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human sst1, sst2, sst3, sst4, or sst5 receptors.

-

Incubation: Cell membranes are incubated in a buffer containing a radiolabeled somatostatin analog (e.g., [125I]-[Tyr11]-SRIF) and varying concentrations of CYN 154806.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.

-

Data Analysis: The concentration of CYN 154806 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pIC50 is then calculated as the negative logarithm of the IC50.

Functional Assays

This functional assay measures the activation of G-proteins coupled to the sst2 receptor.

Protocol:

-

Membrane Preparation: Membranes from CHO-K1 cells expressing the sst2 receptor are prepared as described above.

-

Incubation: Membranes are incubated with a fixed concentration of somatostatin, varying concentrations of CYN 154806, and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Separation: The reaction is terminated, and the membranes are collected by filtration.

-

Detection: The amount of [35S]GTPγS bound to the G-proteins is measured by liquid scintillation counting.

-

Data Analysis: The ability of CYN 154806 to inhibit the somatostatin-stimulated [35S]GTPγS binding is quantified, and the pKB value is calculated.

This assay measures a downstream cellular response to sst2 receptor activation.

Protocol:

-

Cell Culture: CHO-K1 cells expressing the human sst2 receptor are cultured in microphysiometer chambers.

-

Stimulation: Cells are exposed to somatostatin in the presence and absence of various concentrations of CYN 154806.

-

Measurement: The rate of extracellular acidification, an indicator of cellular metabolic activity, is measured in real-time using a light-addressable potentiometric sensor.

-

Data Analysis: The inhibitory effect of CYN 154806 on the somatostatin-induced increase in the extracellular acidification rate is determined, and the pKB is calculated.

Experimental Workflow

The following diagram illustrates the general workflow for characterizing a receptor antagonist like CYN 154806 TFA.

Caption: General experimental workflow for characterizing a receptor antagonist.

Conclusion

CYN 154806 TFA is a well-characterized, potent, and selective sst2 receptor antagonist. Its mechanism of action, defined by its high binding affinity and effective blockade of sst2-mediated signaling, has been rigorously established through a variety of in vitro assays. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool. The understanding of its mechanism of action is crucial for the design and interpretation of studies aimed at elucidating the roles of the sst2 receptor in health and disease.

References

CYN 154806 TFA: A Selective Somatostatin Receptor 2 (sst2) Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYN 154806 TFA is a potent and highly selective antagonist of the somatostatin receptor subtype 2 (sst2). This cyclic octapeptide has become an invaluable tool in neuroscience and endocrinology research for elucidating the physiological and pathological roles of the sst2 receptor. This technical guide provides an in-depth overview of CYN 154806 TFA, including its binding affinity, functional antagonism, and the underlying sst2 receptor signaling pathways. Detailed experimental methodologies for key assays are provided to facilitate further research and drug development efforts.

Introduction to CYN 154806 TFA

CYN 154806 TFA is a synthetic cyclic octapeptide designed to selectively block the action of somatostatin (SRIF) at the sst2 receptor.[1][2] Somatostatin is a naturally occurring inhibitory peptide hormone and neurotransmitter that exerts its effects through five distinct G protein-coupled receptors (GPCRs), designated sst1 through sst5.[3][4] The sst2 receptor subtype is of particular interest due to its involvement in a wide range of physiological processes, including the regulation of hormone secretion, cell proliferation, and neurotransmission.[5][6] The high selectivity of CYN 154806 TFA for the sst2 receptor makes it a critical pharmacological tool for isolating and studying the specific functions of this receptor subtype.

Quantitative Data: Binding Affinity and Functional Antagonism

The efficacy of CYN 154806 TFA as a selective sst2 receptor antagonist is supported by extensive quantitative data from various in vitro assays. These data consistently demonstrate its high binding affinity and potent functional blockade of the sst2 receptor, with significantly lower affinity for other somatostatin receptor subtypes.

Receptor Binding Affinity

The binding affinity of CYN 154806 TFA for human recombinant somatostatin receptors is summarized in Table 1. The data clearly illustrates the compound's high affinity and selectivity for the sst2 receptor.

| Receptor Subtype | Binding Affinity (pIC50) |

| Human sst1 | 5.41[1][2][7][8][9] |

| Human sst2 | 8.58[1][2][7][8][9] |

| Human sst3 | 6.07[1][2][7][8][9] |

| Human sst4 | 5.76[1][2][7][8][9] |

| Human sst5 | 6.48[1][2][7][8][9] |

| Rat sst2a | 8.35[8] |

| Rat sst2b | 8.10[8] |

Table 1: Binding Affinity of CYN 154806 TFA for Somatostatin Receptor Subtypes. The pIC50 values represent the negative logarithm of the half-maximal inhibitory concentration, with higher values indicating greater binding affinity.

Functional Antagonist Activity

The antagonist properties of CYN 154806 TFA have been functionally characterized using various cellular assays. These assays measure the ability of the compound to block SRIF-induced signaling events downstream of sst2 receptor activation.

| Assay | Cell Line | Receptor | Antagonist Potency (pKB) |

| [³⁵S]GTPγS Binding | CHO-K1 membranes | Human sst2 | 7.81[1][8][10] |

| [³⁵S]GTPγS Binding | CHO-K1 membranes | Rat sst2a | 7.68[1][8][10] |

| [³⁵S]GTPγS Binding | CHO-K1 membranes | Rat sst2b | 7.96[1][8][10] |

| Extracellular Acidification Rate (EAR) | CHO-K1 cells | Human sst2 | 7.92[1][2][8] |

Table 2: Functional Antagonist Potency of CYN 154806 TFA. The pKB values represent the negative logarithm of the antagonist dissociation constant, with higher values indicating greater antagonist potency.

Sst2 Receptor Signaling Pathways

The sst2 receptor is a member of the GPCR superfamily and is primarily coupled to inhibitory G proteins (Gi/o).[6][11] Upon activation by somatostatin, the sst2 receptor initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of various cellular processes. CYN 154806 TFA exerts its effects by competitively binding to the sst2 receptor and preventing the initiation of these downstream signaling pathways.

Agonist-Mediated sst2 Receptor Signaling

The binding of somatostatin to the sst2 receptor triggers a conformational change, leading to the activation of associated Gi proteins. This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, sst2 receptor activation can modulate the activity of various other signaling molecules, including:

-

Phosphotyrosine Phosphatases (PTPs): Activation of PTPs such as SHP-1 and SHP-2.[11][12]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Modulation of the ERK1/2 signaling cascade.[11][12]

-

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: Inhibition of the PI3K/AKT survival pathway.[4][11]

-

Ion Channels: Regulation of calcium and potassium channels.[6]

Figure 1: Agonist-Mediated sst2 Receptor Signaling Pathway.

Antagonism by CYN 154806 TFA

CYN 154806 TFA acts as a competitive antagonist, binding to the sst2 receptor without initiating a downstream signal. By occupying the receptor's binding site, it prevents somatostatin from binding and activating the receptor, thereby blocking the entire signaling cascade.

Figure 2: Mechanism of sst2 Receptor Antagonism by CYN 154806 TFA.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of CYN 154806 TFA. These protocols are intended as a guide and may require optimization based on specific experimental conditions and cell systems.

Radioligand Binding Assay

This assay is used to determine the binding affinity of CYN 154806 TFA for the sst2 receptor.

Figure 3: Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO-K1) cells stably expressing the human sst2 receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Incubation: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-[Tyr¹¹]-SRIF) and a range of concentrations of CYN 154806 TFA.[8] Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.

-

Separation: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the CYN 154806 TFA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of antagonist that inhibits 50% of specific radioligand binding). The pIC₅₀ is then calculated as the negative logarithm of the IC₅₀.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of CYN 154806 TFA to block agonist-induced G protein activation.[13][14][15]

Figure 4: Workflow for [³⁵S]GTPγS Binding Assay.

Methodology:

-

Membrane Preparation: Prepare cell membranes from sst2-expressing cells as described for the radioligand binding assay.

-

Incubation: Incubate the membranes with [³⁵S]GTPγS, a fixed concentration of somatostatin (agonist), and varying concentrations of CYN 154806 TFA in an assay buffer containing GDP.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using liquid scintillation counting.

-

Data Analysis: Determine the ability of CYN 154806 TFA to inhibit the somatostatin-stimulated [³⁵S]GTPγS binding. The antagonist dissociation constant (KB) can be calculated using the Cheng-Prusoff equation, and the pKB is the negative logarithm of this value.

Extracellular Acidification Rate (EAR) Assay

This assay measures a downstream functional consequence of sst2 receptor activation, which is the inhibition of cellular metabolism and, consequently, the rate of proton extrusion.

Methodology:

-

Cell Culture: Plate CHO-K1 cells expressing the human sst2 receptor in a specialized microplate for measuring extracellular acidification.

-

Assay: Replace the culture medium with a low-buffering assay medium. Measure the basal extracellular acidification rate.

-

Stimulation and Antagonism: Add a stimulatory agent (e.g., SRIF) in the presence and absence of varying concentrations of CYN 154806 TFA.

-

Measurement: Monitor the extracellular acidification rate in real-time using a specialized instrument (e.g., a Seahorse XF Analyzer or similar technology).[16][17]

-

Data Analysis: Quantify the inhibitory effect of CYN 154806 TFA on the SRIF-induced changes in EAR to determine its antagonist potency.

In Vivo Applications

CYN 154806 TFA has been utilized in various in vivo studies to investigate the physiological roles of the sst2 receptor. For instance, it has been used to study the involvement of sst2 in gastric acid secretion.[1] In a typical experiment, CYN 154806 TFA is administered to an animal model (e.g., mice) prior to the administration of a secretagogue. The effect of the antagonist on the physiological response (e.g., gastric acid output) is then measured.

Conclusion

CYN 154806 TFA is a highly potent and selective sst2 receptor antagonist that has proven to be an indispensable tool for researchers in various fields. Its well-characterized binding affinity and functional antagonist properties, combined with its utility in both in vitro and in vivo experimental settings, make it a cornerstone for the investigation of sst2 receptor function. The detailed methodologies and signaling pathway diagrams provided in this guide are intended to support the continued use and exploration of this important research compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CYN 154806 TFA | Somatostatin | TargetMol [targetmol.com]

- 10. universalbiologicals.com [universalbiologicals.com]

- 11. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. youtube.com [youtube.com]

The SST2 Receptor in Neurotransmission: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the somatostatin receptor 2 (SST2) in neurotransmission. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the receptor's signaling pathways, quantitative pharmacology, and the experimental methodologies employed in its study.

Core Concepts: The SST2 Receptor and its Function

The SST2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is a primary target for the neuropeptide somatostatin.[1] Widely expressed throughout the central and peripheral nervous systems, the SST2 receptor is a key modulator of neuronal activity. Its activation predominantly leads to inhibitory effects on neurotransmission, playing a crucial role in regulating the release of various neurotransmitters and modulating neuronal excitability.

Signaling Pathways of the SST2 Receptor

The SST2 receptor exerts its influence on neurotransmission through multiple intracellular signaling cascades, primarily initiated by its coupling to inhibitory G proteins of the Gi/Go family.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

A cornerstone of SST2 receptor signaling is the inhibition of the enzyme adenylyl cyclase.[2] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The subsequent reduction in protein kinase A (PKA) activity affects the phosphorylation state of numerous downstream targets, including ion channels and transcription factors, ultimately leading to a decrease in neuronal excitability.

Figure 1: SST2 Receptor-Mediated Inhibition of the Adenylyl Cyclase Pathway.

Modulation of Ion Channel Activity

The SST2 receptor also directly modulates the function of various ion channels, a process largely mediated by the βγ subunits of the activated Gi/Go proteins. Key effects include:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and reducing the likelihood of action potential firing.

-

Inhibition of voltage-gated calcium channels (VGCCs): By inhibiting N-type and P/Q-type calcium channels at the presynaptic terminal, the SST2 receptor reduces calcium influx, a critical trigger for the release of neurotransmitters.

Agonist-Induced Internalization and Desensitization

Continuous or prolonged exposure to agonists triggers a process of desensitization and internalization of the SST2 receptor.[3] This is a crucial feedback mechanism to prevent overstimulation. The process involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which then promotes the binding of β-arrestin. β-arrestin binding uncouples the receptor from its G protein and targets it for clathrin-mediated endocytosis.[3]

Quantitative Data Presentation

Receptor Binding Affinities

The following tables summarize the binding affinities (Ki and IC50 values) of various agonists and antagonists for the SST2 receptor. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Binding Affinities of SST2 Receptor Agonists

| Agonist | Ki (nM) | IC50 (nM) |

| Somatostatin-14 | 0.2 - 0.5 | - |

| Somatostatin-28 | 0.1 - 0.4 | - |

| Octreotide | 0.6 - 1.5 | - |

| Lanreotide | 1.0 - 2.5 | - |

| BIM-23120 | - | 2.8[4] |

| 68Ga-DOTATOC | - | 0.9 ± 0.1[5] |

| 68Ga-DOTATATE | - | 1.4 ± 0.3[5] |

Table 2: Binding Affinities of SST2 Receptor Antagonists

| Antagonist | Ki (nM) | IC50 (nM) |

| CYN-154806 | 0.3 - 1.0 | - |

| BIM-23056 | >1000 | - |

| 68Ga-NODAGA-JR11 | - | 25.9 ± 0.2[5] |

| Compound 7a | - | 2.9[6] |

Modulation of Neurotransmitter Release

The activation of presynaptic SST2 receptors has a profound inhibitory effect on the release of several key neurotransmitters.

Table 3: SST2 Receptor-Mediated Modulation of Neurotransmitter Release

| Neurotransmitter | Brain Region | Agonist | Concentration | Effect on Release |

| Glutamate | Hippocampus | Somatostatin | 1 µM | ~40% inhibition[7][8] |

| Glutamate | Cerebral Cortex | Octreotide | 100 nM | Inhibition[9] |

| GABA | Basal Forebrain | Somatostatin | 1 µM | Inhibition |

| Dopamine | Striatum | BIM-23027 | 50-100 nM | Up to 18-fold increase[2][10][11] |

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of a test compound for the SST2 receptor.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing SST2 receptors in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Incubation: Incubate a fixed amount of membrane protein with a constant concentration of a radiolabeled SST2 ligand (e.g., [125I]-Tyr3-octreotide) and varying concentrations of the unlabeled test compound.

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The data are then fitted to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assay

This protocol describes a method to measure the effect of SST2 receptor activation on the release of neurotransmitters from isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from a specific brain region using a Percoll gradient centrifugation method.

-

Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]glutamate or [3H]GABA) to allow for its uptake into synaptic vesicles.

-

Superfusion: Place the loaded synaptosomes in a superfusion chamber and perfuse with a physiological buffer to establish a stable baseline of neurotransmitter release.

-

Stimulation: Induce neurotransmitter release by depolarization with a high concentration of potassium chloride (KCl) in the presence or absence of an SST2 receptor agonist.

-

Fraction Collection: Collect the superfusate in timed fractions.

-

Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to quantify the amount of released neurotransmitter.

-

Data Analysis: Compare the amount of neurotransmitter released in the presence and absence of the SST2 agonist to determine the extent of inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the use of whole-cell patch-clamp to directly measure the effects of SST2 receptor activation on the electrical properties of individual neurons.

Figure 3: Experimental Workflow for Whole-Cell Patch-Clamp Recording.

Methodology:

-

Cell Preparation: Prepare acute brain slices or primary neuronal cultures.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 3-5 MΩ when filled with an appropriate internal solution.

-

Seal Formation: Under microscopic guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Access: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, allowing for electrical and diffusional access to the cell's interior.

-

Recording: In voltage-clamp mode, hold the neuron at a specific membrane potential and record the currents flowing across the membrane in response to SST2 agonist application. In current-clamp mode, record the membrane potential and observe any changes induced by the agonist.

-

Data Analysis: Analyze the recorded currents or voltage traces to determine the effect of SST2 receptor activation on ion channel activity and neuronal excitability.

cAMP Accumulation Assay

This protocol outlines a method to quantify the inhibition of adenylyl cyclase activity by the SST2 receptor.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the SST2 receptor in a multi-well plate.

-

Treatment: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, incubate the cells with varying concentrations of an SST2 receptor agonist.

-

Stimulation: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the measured cAMP levels against the agonist concentration to generate a dose-response curve and determine the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.

References

- 1. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence that somatostatin sst2 receptors mediate striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Resource: Real-Time Analysis of Somatostatin and Dopamine Receptor Signaling in Pituitary Cells Using a Fluorescence-Based Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule somatostatin receptor subtype-2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Somatostatin type-2 receptor activation inhibits glutamate release and prevents status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. Somatostatin inhibits glutamate release from mouse cerebrocortical nerve endings through presynaptic sst2 receptors linked to the adenylyl cyclase-protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A quantitative autoradiographical study on the distribution of somatostatin sst2 receptors in the rat central nervous system using [125I]-BIM-23027 - PubMed [pubmed.ncbi.nlm.nih.gov]

CYN 154806 TFA: An In-depth Technical Guide to its Effects on Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYN 154806 TFA is a potent and selective antagonist of the somatostatin receptor subtype 2 (sst2). As a cyclic octapeptide, it has become a valuable tool in neuroscience and endocrinology research to investigate the physiological and pathological roles of the sst2 receptor. This technical guide provides a comprehensive overview of CYN 154806 TFA, its mechanism of action, and its effects on key cell signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of sst2 receptor pharmacology and its therapeutic potential.

Somatostatin, a naturally occurring peptide hormone, exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated sst1 through sst5. The sst2 receptor is of particular interest due to its widespread expression and its involvement in a variety of physiological processes, including the regulation of hormone secretion, cell proliferation, and apoptosis. The blockade of this receptor by antagonists like CYN 154806 TFA allows for the elucidation of its specific functions.

It is important to note that while CYN 154806 is primarily characterized as an sst2 antagonist, some studies have reported it can exhibit partial agonist activity under certain experimental conditions.[1][2][3] Furthermore, it has been shown to possess a high affinity for the sst5 receptor, a factor that should be considered in the design and interpretation of experiments.[4] The trifluoroacetate (TFA) salt form is a common counterion for synthetic peptides and is generally considered biologically inert, though its potential effects should not be entirely disregarded in sensitive assay systems.

Core Mechanism of Action

CYN 154806 TFA exerts its primary effect by competitively binding to the sst2 receptor, thereby preventing the binding of the endogenous ligand, somatostatin, and other sst2 agonists. The sst2 receptor is coupled to inhibitory G proteins (Gi/o). Activation of the sst2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of various downstream signaling cascades. By blocking this initial step, CYN 154806 TFA effectively reverses or prevents the downstream effects of sst2 receptor activation.

Quantitative Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional antagonism of CYN 154806 TFA for human somatostatin receptors.

Table 1: Binding Affinity of CYN 154806 TFA for Human Somatostatin Receptor Subtypes

| Receptor Subtype | pIC50 | Reference |

| sst1 | 5.41 | [5] |

| sst2 | 8.58 | [5] |

| sst3 | 6.07 | [5] |

| sst4 | 5.76 | [5] |

| sst5 | 6.48 | [5] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of CYN 154806 TFA

| Assay | Cell Line | Agonist | pKB | Reference |

| SRIF-induced increases in extracellular acidification (EAR) | CHO-K1 cells expressing human sst2 | SRIF | 7.92 | [5] |

| SRIF-induced [35S]-GTPγS binding | CHO-K1 cell membranes expressing human sst2 | SRIF | 7.81 | [5] |

| SRIF-induced [35S]-GTPγS binding | CHO-K1 cell membranes expressing rat sst2(a) | SRIF | 7.68 | [5] |

| SRIF-induced [35S]-GTPγS binding | CHO-K1 cell membranes expressing rat sst2(b) | SRIF | 7.96 | [5] |

pKB is the negative logarithm of the antagonist dissociation constant (KB). A higher pKB value indicates a more potent antagonist.

Effects on Cell Signaling Pathways

Blockade of the sst2 receptor with CYN 154806 TFA can significantly impact several key intracellular signaling pathways that regulate cellular functions such as proliferation, apoptosis, and hormone secretion. The primary mechanism involves the disinhibition of adenylyl cyclase and the subsequent modulation of the MAPK/ERK and PI3K/Akt pathways.

Adenylyl Cyclase/cAMP Pathway

Activation of the sst2 receptor by somatostatin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By antagonizing the sst2 receptor, CYN 154806 TFA prevents this inhibition, leading to a relative increase in cAMP levels, or a return to baseline in the presence of an sst2 agonist. This modulation of cAMP can have widespread effects on downstream effectors, including Protein Kinase A (PKA).

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK) cascade, is a critical regulator of cell proliferation and differentiation.[6] Activation of the sst2 receptor can lead to the modulation of the MAPK/ERK pathway, often resulting in an anti-proliferative effect.[7] This can occur through the activation of protein tyrosine phosphatases, such as SHP-1 and SHP-2, which can dephosphorylate and inactivate components of the MAPK cascade. By blocking the sst2 receptor, CYN 154806 TFA can prevent this dephosphorylation, potentially leading to a more sustained activation of the MAPK/ERK pathway in the presence of growth factors, thereby promoting cell proliferation.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Pharmacological characterisation of native somatostatin receptors in AtT-20 mouse tumour corticotrophs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct binding of p85 to sst2 somatostatin receptor reveals a novel mechanism for inhibiting PI3K pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYN 154806|CAS 183658-72-2|DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. Selective stimulation of somatostatin receptor subtypes: differential effects on Ras/MAP kinase pathway and cell proliferation in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Physiological Functions of SST2 Receptors Using CYN 154806 TFA: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The somatostatin receptor 2 (SST2) is a G protein-coupled receptor that plays a crucial role in a multitude of physiological processes, including the regulation of hormone secretion, cell proliferation, and neurotransmission. Its widespread expression and involvement in pathophysiology, particularly in neuroendocrine tumors (NETs), have made it a significant target for both diagnostic and therapeutic applications. Elucidating the precise functions of the SST2 receptor requires highly selective pharmacological tools. This technical guide provides an in-depth overview of the use of CYN 154806 TFA, a potent and selective SST2 receptor antagonist, as a critical tool for investigating the physiological and pathological roles of the SST2 receptor. This document details the receptor's signaling pathways, presents quantitative data on the antagonist's properties, and offers comprehensive experimental protocols for its application in both in vitro and in vivo research settings.

Introduction to the Somatostatin System and SST2 Receptor

Somatostatin (SST) is a regulatory peptide that exerts a wide range of inhibitory effects throughout the body.[1][2] Its actions are mediated by a family of five distinct G protein-coupled receptors (GPCRs), designated SST1 through SST5.[1][2] Among these, the SST2 receptor is prominently expressed in the central nervous system, the pancreas, the pituitary gland, and the gastrointestinal tract.[3][4][5]

Activation of the SST2 receptor is a key mechanism for:

-

Inhibition of Hormone Secretion : It powerfully suppresses the release of growth hormone (GH) from the pituitary, as well as insulin and glucagon from the pancreas.[4][6]

-

Regulation of Cell Growth : SST2 activation can inhibit cell proliferation and induce apoptosis, making it a focal point in cancer research.[1][3][6]

-

Modulation of Gastrointestinal Function : It plays a role in reducing intestinal motility and secretions.[1][6]

Given these critical functions, the SST2 receptor is a primary target for synthetic somatostatin analogues like octreotide, which are used clinically to manage symptoms of neuroendocrine tumors and acromegaly.[2]

CYN 154806 TFA: A Selective Pharmacological Tool

To isolate and study the specific functions of the SST2 receptor, a selective antagonist is indispensable. CYN 154806 is a synthetic cyclic octapeptide that acts as a potent and highly selective antagonist for the SST2 receptor.[7][8][9] It allows researchers to block SST2-mediated effects specifically, thereby differentiating them from actions mediated by other somatostatin receptor subtypes.

Data Presentation: Binding and Functional Properties

The efficacy and selectivity of CYN 154806 TFA are demonstrated by its binding affinity (pIC50) and functional antagonist potency (pKB) across the five human somatostatin receptor subtypes.

| Table 1: Binding Affinity of CYN 154806 for Human Somatostatin Receptor Subtypes | |

| Receptor Subtype | pIC50 Value |

| SST1 | 5.41 |

| SST2 | 8.58 |

| SST3 | 6.07 |

| SST4 | 5.76 |

| SST5 | 6.48 |

| Data sourced from MedChemExpress, based on studies with human recombinant receptors.[7][8][10] pIC50 is the negative logarithm of the concentration of an inhibitor that produces 50% inhibition of a specific response. |

| Table 2: Functional Antagonist Potency (pKB) of CYN 154806 at SST2 Receptors | |

| Assay System | pKB Value |

| SRIF-induced Extracellular Acidification (human SST2) | 7.92 |

| SRIF-induced [³⁵S]-GTPγS Binding (human SST2) | 7.81 |

| SRIF-induced [³⁵S]-GTPγS Binding (rat SST2a) | 7.68 |

| SRIF-induced [³⁵S]-GTPγS Binding (rat SST2b) | 7.96 |

| SRIF-induced Inhibition of Contractions (rat vas deferens) | 7.79 |

| SRIF-induced Inhibition of Contractions (guinea-pig ileum) | 7.49 |

| Data sourced from Feniuk et al. (2000).[9] pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist, providing a measure of its potency. |

SST2 Receptor Signaling Pathways

The SST2 receptor primarily couples to the inhibitory Gi/o family of G proteins. Its activation triggers a cascade of intracellular events that mediate its physiological effects. CYN 154806 TFA acts by competitively binding to the receptor, preventing the initiation of these downstream signals by somatostatin or its agonists.

Core Signaling Mechanisms

-

Inhibition of Adenylyl Cyclase : The primary pathway involves the Gi protein-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP affects the activity of protein kinase A (PKA) and downstream targets.[4][6]

-

Modulation of Ion Channels : SST2 activation leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in cell membrane hyperpolarization and reduced calcium influx.

-

Activation of Protein Tyrosine Phosphatases (PTPs) : SST2 can activate PTPs, such as SHP-1 and SHP-2.[6][11] These phosphatases can dephosphorylate and inactivate key components of mitogenic signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to cell cycle arrest through the upregulation of inhibitors like p27Kip1.[6][11][12]

Figure 1: SST2 receptor signaling pathways and point of blockade by CYN 154806 TFA.

Experimental Protocols for Investigating SST2 Functions

CYN 154806 TFA can be employed in a range of assays to dissect SST2 receptor function. The following protocols provide a framework for its use in key in vitro and in vivo experiments.

In Vitro Methodologies

These assays are typically performed using cell lines that endogenously express SST2 (e.g., AR42J rat pancreatic cells) or are stably transfected with the human SST2 receptor (e.g., CHO-K1 or HEK-293 cells).[9][13]

Protocol 1: Competitive Radioligand Binding Assay

-

Objective : To determine the binding affinity of CYN 154806 TFA and confirm its competitive interaction at the SST2 receptor.

-

Materials :

-

Cell membranes from SST2-expressing cells.

-

Radiolabeled SST2 agonist (e.g., ¹²⁵I-[Tyr¹¹]-SRIF or ¹²⁵I-[Tyr³]-octreotide).

-

CYN 154806 TFA.

-

Unlabeled SST agonist (for non-specific binding).

-

Binding buffer, glass fiber filters, scintillation counter.

-

-

Methodology :

-

Incubate a fixed concentration of radiolabeled agonist with cell membranes.

-

In parallel tubes, add increasing concentrations of "cold" CYN 154806 TFA.

-

A control group should contain excess unlabeled agonist to determine non-specific binding.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to calculate the IC50 of CYN 154806 TFA, which can be converted to a Ki (inhibition constant).

-

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol 2: [³⁵S]-GTPγS Binding Assay

-

Objective : To measure the ability of CYN 154806 TFA to block agonist-induced G protein activation.

-

Materials :

-

Cell membranes from SST2-expressing cells.

-

[³⁵S]-GTPγS (a non-hydrolyzable GTP analog).

-

SST2 agonist (e.g., somatostatin-14).

-

CYN 154806 TFA.

-

Assay buffer containing GDP.

-

-

Methodology :

-

Pre-incubate cell membranes with a fixed concentration of CYN 154806 TFA.

-

Add a fixed concentration of the SST2 agonist to stimulate the receptor. A control group will have the agonist but no antagonist.

-

Initiate the binding reaction by adding [³⁵S]-GTPγS.

-

Incubate for a defined period at 30°C.

-

Terminate the reaction and separate bound from free [³⁵S]-GTPγS via filtration.

-

Quantify bound radioactivity.

-

The ability of CYN 154806 TFA to reduce the agonist-stimulated signal is used to calculate its pKB value.[9]

-

Protocol 3: Receptor Internalization Assay

-

Objective : To demonstrate that CYN 154806 TFA does not induce SST2 receptor internalization and can block agonist-induced internalization.[14][15][16]

-

Materials :

-

Intact SST2-expressing cells grown on coverslips.

-

SST2 agonist (e.g., [Tyr³]-octreotide).[14]

-

CYN 154806 TFA.

-

Primary antibody against an extracellular epitope of SST2.

-

Fluorescently-labeled secondary antibody.

-

Fixation and permeabilization buffers.

-

Fluorescence microscope.

-

-

Methodology :

-

Treat cells with one of the following: (a) vehicle control, (b) SST2 agonist, (c) CYN 154806 TFA alone, or (d) CYN 154806 TFA pre-incubation followed by agonist.

-

Incubate for a suitable time (e.g., 30 minutes) at 37°C to allow for internalization.

-

Fix the cells.

-

Stain the cells with the primary SST2 antibody, followed by the fluorescent secondary antibody. For visualizing internalized receptors, cells must be permeabilized after fixation.

-

Image the cells using fluorescence microscopy.

-

Expected Outcome : In control and CYN 154806 TFA-treated cells, fluorescence will be localized to the plasma membrane. In agonist-treated cells, fluorescence will appear in intracellular vesicles (endosomes). In cells co-treated with the antagonist and agonist, fluorescence will remain at the plasma membrane, demonstrating a blockade of internalization.[14][15]

-

In Vivo Methodologies

In vivo studies are essential for understanding the physiological relevance of SST2 receptor function in a complex biological system.

Protocol 4: Gastric Acid Secretion Model (Rat)

-

Objective : To demonstrate that CYN 154806 TFA can reverse the SST2-mediated inhibition of gastric acid secretion.

-

Model : Anesthetized rats with pylorus ligation.

-

Materials :

-

Male Sprague-Dawley rats.

-

Anesthetic.

-

Carbachol (CCh) or another secretagogue to stimulate acid secretion.

-

Somatostatin or a selective SST2 agonist.

-

CYN 154806 TFA.[8]

-

Saline, pH meter.

-

-

Methodology :

-

Fast rats overnight but allow access to water.

-

Anesthetize the rats and perform a midline laparotomy to expose the stomach.

-

Ligate the pylorus to allow gastric juice to accumulate.

-

Administer the secretagogue (e.g., carbachol) to stimulate acid secretion.

-

Administer the SST2 agonist to inhibit the stimulated secretion.

-

In the experimental group, administer CYN 154806 TFA (e.g., 0.1 mg/kg, i.p.) prior to or after the agonist to test its ability to block or reverse the inhibition.[8]

-

After a set period (e.g., 2 hours), collect the gastric contents.

-

Measure the volume and titrate the acidity of the gastric juice.

-

Expected Outcome : The SST2 agonist will significantly reduce the volume and acidity of gastric secretions compared to the secretagogue-only group. CYN 154806 TFA will counteract this effect, restoring acid secretion towards the level of the secretagogue-only group.[8]

-

Figure 3: Generalized workflow for an in vivo study using CYN 154806 TFA.

Protocol 5: Tumor Xenograft Model

-

Objective : To investigate the role of SST2 signaling in tumor growth by blocking the receptor with CYN 154806 TFA.

-

Model : Immunocompromised mice (e.g., nude mice) bearing subcutaneous xenografts of SST2-positive human cancer cells (e.g., pancreatic or neuroendocrine tumor lines).[13][17]

-

Methodology :

-

Implant SST2-positive tumor cells subcutaneously into the flank of the mice.

-

Once tumors are established and reach a palpable size, randomize mice into treatment groups: (a) vehicle control, (b) SST2 agonist (which is expected to inhibit growth), (c) CYN 154806 TFA.

-

Administer treatments systemically (e.g., via intraperitoneal or subcutaneous injection) on a regular schedule.

-

Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.

-

Monitor animal body weight and general health.

-

At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

-

Expected Outcome : The SST2 agonist should slow tumor growth compared to the vehicle control. The effect of CYN 154806 TFA alone will depend on the presence of endogenous SST; however, if co-administered, it would be expected to block the anti-proliferative effects of the agonist.

-

Conclusion

CYN 154806 TFA is an invaluable research tool for the specific and potent antagonism of the SST2 receptor. Its high selectivity allows for the precise delineation of SST2-mediated physiological and pathophysiological processes, distinguishing them from the functions of other somatostatin receptor subtypes. The experimental frameworks provided in this guide offer robust methods for utilizing CYN 154806 TFA to explore SST2 signaling, its role in regulating hormone secretion and cell growth, and its potential as a therapeutic target. By effectively blocking the receptor, this antagonist enables a deeper understanding of the intricate biology governed by the somatostatin system, paving the way for further advancements in endocrinology, neuroscience, and oncology.

References

- 1. Physiology of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]

- 4. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Versatile Functions of Somatostatin and Somatostatin Receptors in the Gastrointestinal System [frontiersin.org]

- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. universalbiologicals.com [universalbiologicals.com]

- 11. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design and in vitro Characterization of Highly Sst2-selective Somatostatin Antagonists Suitable for Radio-Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. biorxiv.org [biorxiv.org]

Unlocking Therapeutic Avenues: A Technical Guide to SST2 Receptor Blockade with CYN 154806 TFA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of CYN 154806 TFA, a potent and selective antagonist of the somatostatin receptor subtype 2 (SST2). By elucidating its mechanism of action, detailing key experimental methodologies, and presenting its effects on critical signaling pathways, this document serves as a comprehensive resource for researchers investigating novel cancer therapies and other pathologies involving the SST2 receptor.

Core Concepts: The SST2 Receptor and the Role of Antagonism

The SST2 receptor, a G-protein coupled receptor (GPCR), is a key regulator of cellular processes, including hormone secretion and cell proliferation.[1] Its natural ligand, somatostatin, typically exerts inhibitory effects. However, in certain pathological contexts, such as in some cancers, blockade of this receptor with an antagonist like CYN 154806 TFA presents a promising therapeutic strategy. By preventing the binding of endogenous somatostatin, CYN 154806 TFA can disinhibit downstream signaling pathways, potentially leading to enhanced anti-tumor immune responses and offering novel approaches for the treatment of various malignancies.

Quantitative Data: Binding Affinity and Potency of CYN 154806 TFA

CYN 154806 TFA, a cyclic octapeptide, demonstrates high affinity and selectivity for the human SST2 receptor. The following table summarizes its binding and functional parameters.

| Receptor Subtype | Parameter | Value | Cell Line/System | Reference |

| Human SST2 | pIC50 | 8.58 | CHO-K1 cells | [2] |

| Human SST1 | pIC50 | 5.41 | CHO-K1 cells | [2] |

| Human SST3 | pIC50 | 6.07 | CHO-K1 cells | [2] |

| Human SST4 | pIC50 | 5.76 | CHO-K1 cells | [2] |

| Human SST5 | pIC50 | 6.48 | CHO-K1 cells | [2] |

| Human SST2 | pKB | 7.92 | CHO-K1 cells (Extracellular Acidification Assay) | [2] |

| Human SST2 | pKB | 7.81 | CHO-K1 cell membranes ([35S]GTPγS Binding Assay) | [2] |

| Rat SST2a | pIC50 | 8.35 | CHO-K1 cell membranes | [2] |

| Rat SST2b | pIC50 | 8.10 | CHO-K1 cell membranes | [2] |

| Rat SST2a | pKB | 7.68 | CHO-K1 cell membranes ([35S]GTPγS Binding Assay) | [2] |

| Rat SST2b | pKB | 7.96 | CHO-K1 cell membranes ([35S]GTPγS Binding Assay) | [2] |

Note on TFA Salt: CYN 154806 is supplied as a trifluoroacetate (TFA) salt, a common counterion resulting from peptide synthesis and purification.[1][3] Researchers should be aware that TFA can potentially influence experimental outcomes, including cell proliferation and secondary structure of the peptide.[1][4] It is advisable to consider potential pH changes in assay buffers and other effects of the counterion when interpreting results.[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the interaction of CYN 154806 TFA with the SST2 receptor.

Radioligand Displacement Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of CYN 154806 TFA for the SST2 receptor.

Materials:

-

Cell membranes prepared from cells expressing the SST2 receptor (e.g., CHO-K1-hsst2 cells)

-

Radioligand: [125I]-[Tyr11]-Somatostatin-14 ([125I]-SRIF-14)

-

CYN 154806 TFA

-

Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize cells expressing the SST2 receptor in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Binding buffer

-

A fixed concentration of [125I]-SRIF-14 (typically at or below its Kd value)

-

Increasing concentrations of CYN 154806 TFA (e.g., 10-12 M to 10-5 M)

-

Cell membranes (typically 20-50 µg of protein per well)

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding by including wells with a high concentration of unlabeled somatostatin.

-

Subtract non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the CYN 154806 TFA concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest. For an antagonist like CYN 154806 TFA, this assay is used to determine its ability to block agonist-induced G-protein activation.

Objective: To determine the functional antagonist potency (pKB) of CYN 154806 TFA at the SST2 receptor.

Materials:

-

Cell membranes expressing the SST2 receptor

-

[35S]GTPγS

-

GTPγS (unlabeled)

-

GDP

-

Somatostatin (agonist)

-

CYN 154806 TFA

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4

-

Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated)

-

Microplate scintillation counter

Procedure:

-

Membrane and Reagent Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare stock solutions of all reagents in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer

-

Cell membranes

-

A fixed concentration of somatostatin (agonist) to stimulate G-protein activation (typically at its EC80 concentration).

-

Increasing concentrations of CYN 154806 TFA.

-

-

Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the antagonist to bind to the receptor.

-

Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Detection (SPA format):

-

Add SPA beads to each well.

-

Incubate for a further 30 minutes to allow the membranes to bind to the beads.

-

Centrifuge the plate to pellet the beads.

-

Measure the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Determine basal binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

-

Calculate the agonist-stimulated binding.

-

Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the CYN 154806 TFA concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the pKB value using the Schild equation.

-

Extracellular Acidification Rate (ECAR) Assay

This assay measures the rate at which cells acidify their surrounding medium, which is an indicator of cellular metabolism, particularly glycolysis. SST2 receptor activation can modulate cellular metabolism, and this assay can be used to assess the antagonistic effect of CYN 154806 TFA on this process.

Objective: To measure the effect of CYN 154806 TFA on somatostatin-induced changes in the extracellular acidification rate.

Materials:

-

Cells expressing the SST2 receptor

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: Bicarbonate-free DMEM or similar, supplemented with glucose, pyruvate, and glutamine, pH 7.4.

-

Somatostatin (agonist)

-

CYN 154806 TFA

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells into a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Cell Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Loading: Load the injector ports of the sensor cartridge with the compounds to be tested:

-

Port A: Somatostatin (agonist)

-

Port B: CYN 154806 TFA (or vehicle control)

-

(Optional) Ports C and D can be used for other metabolic modulators.

-

-

Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the pre-programmed assay protocol. The instrument will measure the ECAR at baseline and after the injection of each compound.

-

Data Analysis:

-

The Seahorse software will calculate the ECAR in mpH/min.

-

Analyze the change in ECAR in response to somatostatin in the presence and absence of CYN 154806 TFA.

-

Determine the ability of CYN 154806 TFA to block the somatostatin-induced effect on ECAR.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by SST2 receptor blockade and a typical experimental workflow for evaluating CYN 154806 TFA.

SST2 Receptor Signaling Pathways

Blockade of the SST2 receptor by CYN 154806 TFA prevents the activation of several downstream signaling cascades that are typically initiated by somatostatin.

References

- 1. genscript.com [genscript.com]

- 2. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of CYN 154806 TFA with G-Protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYN 154806 TFA is a synthetic cyclic octapeptide that has been extensively characterized as a potent and selective antagonist of the somatostatin receptor subtype 2 (sst2), a member of the G-protein coupled receptor (GPCR) family. This technical guide provides a comprehensive overview of the interaction between CYN 154806 TFA and GPCRs, with a primary focus on the sst2 receptor. It consolidates quantitative binding and functional data, details key experimental methodologies, and visualizes the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in therapeutic areas where somatostatin receptor modulation is of interest.

Introduction to CYN 154806 TFA and the sst2 Receptor

Somatostatin is a naturally occurring peptide hormone that exerts a wide range of physiological effects by binding to a family of five distinct GPCRs, designated sst1 through sst5. The sst2 receptor subtype is of particular interest due to its role in regulating hormone secretion, cell proliferation, and neurotransmission. Consequently, ligands that can selectively modulate sst2 activity are valuable tools for both basic research and therapeutic development.

CYN 154806 TFA has emerged as a key pharmacological tool for studying the sst2 receptor. Its high affinity and selectivity for sst2 over other somatostatin receptor subtypes make it an ideal candidate for investigating the physiological and pathological roles of this receptor. Understanding the precise nature of its interaction with the sst2 receptor is crucial for the rational design of novel therapeutics targeting this pathway.

Quantitative Data on CYN 154806 TFA Interaction with Somatostatin Receptors

The interaction of CYN 154806 TFA with human and rat somatostatin receptors has been quantified through various in vitro assays. The data presented below summarizes its binding affinity and functional potency, highlighting its selectivity for the sst2 receptor.

Radioligand Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. The data clearly demonstrates the high affinity of CYN 154806 TFA for the human sst2 receptor.

| Receptor Subtype | Cell Line | Radioligand | Parameter | Value (pIC50) | Reference |

| Human sst1 | CHO | [125I]-[Tyr11]-SRIF | pIC50 | 5.41 | [1] |

| Human sst2 | CHO-K1 | [125I]-[Tyr11]-SRIF | pIC50 | 8.58 | [1] |

| Human sst3 | CHO | [125I]-[Tyr11]-SRIF | pIC50 | 6.07 | [1] |

| Human sst4 | CHO | [125I]-[Tyr11]-SRIF | pIC50 | 5.76 | [1] |

| Human sst5 | CHO | [125I]-[Tyr11]-SRIF | pIC50 | 6.48 | [1] |

| Rat sst2(a) | CHO-K1 | [125I]-[Tyr11]-SRIF | pIC50 | 8.35 | [1] |

| Rat sst2(b) | CHO-K1 | [125I]-[Tyr11]-SRIF | pIC50 | 8.10 | [1] |

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates a higher binding affinity.

Functional Antagonism

Functional assays measure the ability of a compound to modulate the biological response of a receptor upon agonist stimulation. The antagonist potency of CYN 154806 TFA is typically quantified by its pKB value, which represents the negative logarithm of the equilibrium dissociation constant of the antagonist.

| Assay | Cell Line/Tissue | Agonist | Parameter | Value (pKB) | Reference |

| [35S]-GTPγS Binding | CHO-K1 (human sst2) | SRIF | pKB | 7.81 | [1] |

| [35S]-GTPγS Binding | CHO-K1 (rat sst2(a)) | SRIF | pKB | 7.68 | [1] |

| [35S]-GTPγS Binding | CHO-K1 (rat sst2(b)) | SRIF | pKB | 7.96 | [1] |

| Extracellular Acidification | CHO-K1 (human sst2) | SRIF | pKB | 7.92 | [1] |

| Neurogenic Contractions | Rat Vas Deferens | SRIF | pKB | 7.79 | [1] |

| Neurogenic Contractions | Guinea-Pig Ileum | SRIF | pKB | 7.49 | [1] |

A higher pKB value indicates a more potent antagonist.

Signaling Pathways of the sst2 Receptor and Modulation by CYN 154806 TFA

The sst2 receptor, like other somatostatin receptors, is a member of the GPCR superfamily that primarily couples to inhibitory G-proteins of the Gαi/o family.[2] Activation of the sst2 receptor by its endogenous ligand, somatostatin, initiates a cascade of intracellular signaling events. CYN 154806 TFA, as a competitive antagonist, blocks these downstream effects by preventing somatostatin from binding to the receptor.

Canonical Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase

The primary signaling mechanism of the sst2 receptor involves the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4] This pathway is crucial for the inhibitory effects of somatostatin on hormone secretion from various endocrine cells.

Downstream Effector Pathways

Beyond the canonical adenylyl cyclase inhibition, sst2 receptor activation can also modulate other signaling pathways, including:

-

Phospholipase C (PLC) Activation: In some cellular contexts, sst2 has been shown to activate PLC, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3]

-

Ion Channel Modulation: The sst2 receptor can regulate the activity of various ion channels, including inwardly rectifying potassium channels (leading to hyperpolarization) and voltage-gated calcium channels (leading to reduced calcium influx).[3]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The sst2 receptor has been implicated in the modulation of the MAPK/ERK signaling cascade, which plays a critical role in cell proliferation and differentiation.[5][6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the interaction of CYN 154806 TFA with the sst2 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of CYN 154806 TFA for the sst2 receptor.

Materials:

-

Cell membranes from CHO-K1 cells stably expressing the human sst2 receptor.

-

Radioligand: [125I]-[Tyr11]-Somatostatin-14 (SRIF).

-

Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM EGTA, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 1 µM unlabeled Somatostatin-14.

-

CYN 154806 TFA serial dilutions.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of CYN 154806 TFA in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate CYN 154806 TFA dilution (or unlabeled SRIF for non-specific binding, or buffer for total binding), and 50 µL of [125I]-[Tyr11]-SRIF (final concentration ~0.1 nM).

-

Add 100 µL of cell membrane preparation (containing 10-20 µg of protein) to each well.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the CYN 154806 TFA concentration and fit the data using a non-linear regression model to determine the IC50 value.

[35S]-GTPγS Binding Assay

This functional assay measures the ability of CYN 154806 TFA to antagonize agonist-induced G-protein activation.

Materials:

-

Cell membranes from CHO-K1 cells expressing the sst2 receptor.

-

[35S]-GTPγS.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4.

-

Agonist: Somatostatin-14 (SRIF).

-

CYN 154806 TFA.

-

Stop Solution: 20 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 10 mM EDTA, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubate cell membranes (20-30 µg protein) with various concentrations of CYN 154806 TFA for 15 minutes at 30°C in the assay buffer.

-

Add a fixed concentration of SRIF (e.g., 10 nM) to stimulate G-protein activation.

-

Initiate the binding reaction by adding [35S]-GTPγS (final concentration ~0.1 nM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by adding ice-cold stop solution followed by rapid filtration.

-

Wash the filters with ice-cold wash buffer.

-

Measure the bound radioactivity by liquid scintillation counting.

-

Determine the ability of CYN 154806 TFA to inhibit the SRIF-stimulated [35S]-GTPγS binding and calculate the pKB value.

Forskolin-Stimulated cAMP Accumulation Assay

This assay assesses the antagonistic effect of CYN 154806 TFA on the inhibition of adenylyl cyclase.

Materials:

-

Whole CHO-K1 cells expressing the sst2 receptor.

-

Forskolin.

-

Somatostatin-14 (SRIF).

-

CYN 154806 TFA.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium.

-

3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of CYN 154806 TFA in the presence of IBMX for 15-30 minutes.

-

Add a fixed concentration of SRIF to the wells.

-

Stimulate the cells with forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Determine the ability of CYN 154806 TFA to reverse the SRIF-induced inhibition of forskolin-stimulated cAMP accumulation and calculate the pKB.

Conclusion

CYN 154806 TFA is a highly potent and selective antagonist of the sst2 receptor. Its well-characterized binding affinity and functional antagonism make it an indispensable tool for elucidating the complex signaling pathways mediated by this receptor. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of GPCR pharmacology and drug development. A thorough understanding of the interaction between CYN 154806 TFA and the sst2 receptor will continue to facilitate the discovery of novel therapeutic agents for a variety of diseases.

References

- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]

- 5. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of CYN 154806 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYN 154806 TFA is a potent and selective antagonist of the somatostatin receptor subtype 2 (sst2). This cyclic octapeptide has been instrumental as a research tool for elucidating the physiological roles of the sst2 receptor. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on CYN 154806 TFA. The pharmacodynamic profile is detailed with quantitative data on its binding affinity and functional antagonism at various somatostatin receptor subtypes. Experimental protocols for key assays are described, and signaling pathways are visualized. It is important to note that publicly available information on the pharmacokinetics of CYN 154806 TFA is limited.

Pharmacodynamics

The pharmacodynamic properties of CYN 154806 TFA are characterized by its high affinity and selectivity for the sst2 receptor, where it acts as an antagonist.

Receptor Binding Affinity

CYN 154806 TFA exhibits a high affinity for the human recombinant sst2 receptor, with significantly lower affinity for other somatostatin receptor subtypes. This selectivity makes it a valuable tool for isolating and studying sst2-mediated effects. The binding affinities are commonly expressed as pIC50 values, which represent the negative logarithm of the concentration of the ligand that inhibits 50% of the specific binding of a radioligand.

Table 1: Receptor Binding Affinity of CYN 154806 TFA for Human Somatostatin Receptors

| Receptor Subtype | pIC50 |

| sst1 | 5.41 |

| sst2 | 8.58 |

| sst3 | 6.07 |

| sst4 | 5.76 |

| sst5 | 6.48 |

Functional Antagonist Activity